2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)azetidin-1-yl]propanoic acid
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Description
This compound is a derivative of 9H-fluoren-9-ylmethoxycarbonylamino . It has a molecular weight of 353.41 . The compound is part of the fluorenylmethyloxycarbonyl (Fmoc) family of compounds, which are commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the reaction of 9H-fluorene with methoxycarbonyl chloride in the presence of TEA to yield 9-methoxycarbonylfluorene. Then, the N-protected amine is coupled with 9-methoxycarbonylfluorene in the presence of DCC and NHS to yield the corresponding amide. The amide is deprotected by treatment with NaOH in methanol to yield the target compound.Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl group attached to an azetidinylpropanoic acid moiety . The fluorenyl group is a tricyclic aromatic system, while the azetidinylpropanoic acid moiety contains a four-membered azetidine ring .Chemical Reactions Analysis
As a derivative of 9H-fluoren-9-ylmethoxycarbonylamino, this compound can participate in various chemical reactions. For instance, it can undergo C-H activation, a methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 353.41 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available from the current search results.Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)azetidin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(20(24)25)23-10-14(11-23)22-21(26)27-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCNBVCYDQALTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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